molecular formula C13H12N4O3 B12729760 Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- CAS No. 160893-83-4

Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-

Cat. No.: B12729760
CAS No.: 160893-83-4
M. Wt: 272.26 g/mol
InChI Key: JDMDZOGZBIALGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetamide group, a cyano group, and an oxadiazole ring, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through the reaction of an amine with an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Amines and other reduced forms of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-cyano-N-(2-ethoxyphenyl)-: Similar structure but lacks the oxadiazole ring.

    Acetamide, 2-cyano-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds without the oxadiazole ring.

Properties

CAS No.

160893-83-4

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-cyano-N-[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

InChI

InChI=1S/C13H12N4O3/c1-2-19-10-6-4-3-5-9(10)12-16-17-13(20-12)15-11(18)7-8-14/h3-6H,2,7H2,1H3,(H,15,17,18)

InChI Key

JDMDZOGZBIALGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.